molecular formula C26H26N2O2S2 B11534766 N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-methoxybenzamide

N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-methoxybenzamide

Cat. No.: B11534766
M. Wt: 462.6 g/mol
InChI Key: QXEBKSBTGMDRKH-UHFFFAOYSA-N
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Description

N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-METHOXYBENZAMIDE is a complex organic compound with a unique structure that includes a benzothiazole ring, a methoxybenzamide group, and a tert-butylphenylmethylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-METHOXYBENZAMIDE typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The resulting benzothiazole is then functionalized with a methoxybenzamide group through a series of substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-METHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-METHOXYBENZAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-TERT-BUTYLPHENYL)-2-[(6-METHYL-4-OXO-3,5-DIPHENYL-3,4-DIHYDROTHIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETAMIDE
  • 4,4’-Di-tert-butyl-2,2’-bipyridine

Uniqueness

N-(2-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-METHOXYBENZAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C26H26N2O2S2

Molecular Weight

462.6 g/mol

IUPAC Name

N-[2-[(4-tert-butylphenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-2-methoxybenzamide

InChI

InChI=1S/C26H26N2O2S2/c1-26(2,3)18-11-9-17(10-12-18)16-31-25-28-21-14-13-19(15-23(21)32-25)27-24(29)20-7-5-6-8-22(20)30-4/h5-15H,16H2,1-4H3,(H,27,29)

InChI Key

QXEBKSBTGMDRKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4OC

Origin of Product

United States

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